molecular formula C22H21ClN4O5S B11503742 Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Cat. No.: B11503742
M. Wt: 488.9 g/mol
InChI Key: MNTJLNFDLPPIHD-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C28H25ClN2O6. This compound is known for its unique structural features, which include a chlorophenyl group, an imidazolidinone ring, and a benzoate ester. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This step involves the reaction of a chlorophenyl isocyanate with a thioamide to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride.

    Coupling with benzoate: The acetylated imidazolidinone is then coupled with ethyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(3-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different biological activities and reactivity.

    Ethyl 4-{[(3-{[(4-bromophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate: The presence of a bromophenyl group can also influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H21ClN4O5S

Molecular Weight

488.9 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-chlorobenzoyl)amino]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21ClN4O5S/c1-3-32-21(31)14-6-10-16(11-7-14)24-18(28)12-17-20(30)26(2)22(33)27(17)25-19(29)13-4-8-15(23)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

MNTJLNFDLPPIHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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